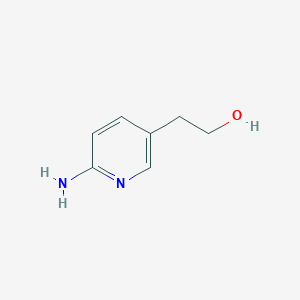

2-(6-Aminopyridin-3-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(6-Aminopyridin-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Aminopyridin-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-aminopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQMIVBDSUKTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314973-84-6 | |

| Record name | 2-(6-aminopyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of (6-Aminopyridin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Introduction: The Unassuming Power of a Versatile Building Block

In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular architectures with precision and efficiency is paramount. The strategic selection of foundational chemical synthons is a critical determinant of success in any drug discovery program. Among the myriad of available building blocks, (6-Aminopyridin-3-yl)methanol has emerged as a particularly valuable and versatile intermediate. Its unique constellation of functional groups—a nucleophilic aminopyridine core coupled with a reactive primary alcohol—provides a powerful handle for the construction of diverse and potent pharmacological agents. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth technical overview of (6-Aminopyridin-3-yl)methanol, from its synthesis and characterization to its strategic application in the synthesis of targeted therapeutics.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | (6-Aminopyridin-3-yl)methanol | [1][2] |

| CAS Number | 113293-71-3 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 120 °C | [1] |

Synthesis and Purification: A Reproducible Pathway to a Key Intermediate

The efficient and scalable synthesis of (6-Aminopyridin-3-yl)methanol is crucial for its widespread application. A common and reliable method involves a two-step process starting from the commercially available 6-aminonicotinic acid. This process, detailed below, leverages a Fischer esterification followed by a robust reduction of the resulting ester.

Experimental Protocol: Synthesis of (6-Aminopyridin-3-yl)methanol

Step 1: Fischer Esterification of 6-Aminonicotinic Acid

-

To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.).[1]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.[1]

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).[1]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the ethyl 6-aminonicotinate intermediate.[1]

Step 2: Reduction of Ethyl 6-Aminonicotinate

-

Dissolve the crude ethyl 6-aminonicotinate in anhydrous tetrahydrofuran (THF) (25 mL).[1]

-

Cool the solution to -60 °C and slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol, 3.0 eq.).[1]

-

Gradually warm the reaction mixture to 0 °C and then heat to reflux for 1 hour.[1]

-

Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (NaOH) (1.5 mL).[1]

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure.[1]

-

Purify the residue by flash column chromatography using an eluent of ethyl acetate/methanol (95:5) to afford (6-Aminopyridin-3-yl)methanol as a solid (2.15 g, 72% yield).[1]

Caption: Synthetic workflow for (6-Aminopyridin-3-yl)methanol.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (6-Aminopyridin-3-yl)methanol, ensuring its suitability for downstream applications in drug discovery. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for structural elucidation. The proton NMR spectrum of (6-Aminopyridin-3-yl)methanol in DMSO-d₆ exhibits characteristic signals that confirm its structure.[1]

-

¹H NMR (400 MHz, DMSO-d₆) : δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H, -NH₂), 4.88 (t, J = 5.5 Hz, 1H, -OH), 4.27 (d, J = 5.5 Hz, 2H, -CH₂OH).[1]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, (6-Aminopyridin-3-yl)methanol shows a prominent ion at m/z 125, corresponding to the protonated molecule [M+H]⁺.[1][3]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of (6-Aminopyridin-3-yl)methanol. A typical purity specification for commercial-grade material is ≥98%.[4][5] While specific HPLC methods can vary, a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[6]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of (6-Aminopyridin-3-yl)methanol lies in its utility as a versatile building block in the synthesis of complex, biologically active molecules. The aminopyridine moiety is a well-established pharmacophore in numerous kinase inhibitors, and the primary alcohol provides a convenient point for further chemical elaboration.[7][8]

Case Study: Synthesis of Torin2, a Potent mTOR Inhibitor

A prominent example of the application of (6-Aminopyridin-3-yl)methanol is in the synthesis of Torin2 , a potent and selective inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation and a significant target in oncology.[9][10] The 6-aminopyridin-3-yl moiety of Torin2 is derived from (6-Aminopyridin-3-yl)methanol.

The discovery of Torin2 highlights the strategic importance of this building block in the development of next-generation cancer therapeutics.[9][10] The aminopyridine portion of the molecule is crucial for its interaction with the kinase active site.

Caption: Role of (6-Aminopyridin-3-yl)methanol in Torin2 synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (6-Aminopyridin-3-yl)methanol.

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| H319: Causes serious eye irritation. | [1] | |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Conclusion: A Cornerstone for Future Innovation

(6-Aminopyridin-3-yl)methanol stands as a testament to the principle that the judicious choice of starting materials can profoundly impact the efficiency and success of a drug discovery campaign. Its straightforward synthesis, well-defined analytical profile, and proven utility in the construction of potent kinase inhibitors like Torin2 solidify its position as a valuable tool for medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic application of versatile building blocks such as (6-Aminopyridin-3-yl)methanol will undoubtedly remain a cornerstone of innovation in pharmaceutical research and development.

References

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

-

(6-aminopyridin-3-yl)methanol (C6H8N2O) - PubChemLite. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Specifications of (6-aminopyridin-3-yl)methanol - Capot Chemical. [Link]

-

A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

-

6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(6-AMINOPYRIDIN-3-YL)METHANOL [P85732] - ChemUniverse. [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

-

Organic compounds - MassBank. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

-

2025 Medicinal Chemistry Reviews at a Glance - Drug Hunter. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect. [Link]

-

Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives - Scribd. [Link]

Sources

- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 2. 113293-71-3|(6-Aminopyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. PubChemLite - (6-aminopyridin-3-yl)methanol (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. capotchem.com [capotchem.com]

- 5. anaxlab.com [anaxlab.com]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Aminopyridin-3-yl)ethan-1-ol: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, have consistently demonstrated a broad spectrum of biological activities, making them privileged structures in drug discovery. This guide provides a comprehensive technical overview of 2-(6-Aminopyridin-3-yl)ethan-1-ol, a versatile building block whose structural motifs are of significant interest in the development of innovative therapeutics.

Core Molecular Attributes of 2-(6-Aminopyridin-3-yl)ethan-1-ol

The foundational step in evaluating any chemical entity for its potential in drug development is a thorough understanding of its fundamental molecular and physical properties.

Chemical Identity and Molecular Formula

2-(6-Aminopyridin-3-yl)ethan-1-ol is unequivocally identified by its CAS number, 1314973-84-6. Its molecular structure consists of a pyridine ring substituted with an amino group at the 6-position and an ethanol group at the 3-position.

The molecular formula of this compound is C₇H₁₀N₂O . This composition gives rise to a molecular weight of approximately 138.17 g/mol .

Structural Representation

The two-dimensional structure of 2-(6-Aminopyridin-3-yl)ethan-1-ol is depicted below. This structural arrangement, featuring a primary amine, a hydroxyl group, and an aromatic nitrogen, provides multiple points for hydrogen bonding and further chemical modification, which are critical attributes for drug-receptor interactions and library development.

Caption: Retrosynthetic analysis of 2-(6-Aminopyridin-3-yl)ethan-1-ol.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. It is crucial to note that this is a hypothetical protocol and requires experimental validation and optimization.

Step 1: Synthesis of a Halogenated Precursor (e.g., 6-Amino-3-bromopyridine)

The synthesis of a suitable halogenated aminopyridine is the initial critical step. This can often be achieved through electrophilic aromatic substitution on an aminopyridine or by amination of a dihalogenated pyridine. The choice of halogen (Br or I) is critical as it influences the efficiency of the subsequent cross-coupling reaction.

Step 2: Palladium-Catalyzed Cross-Coupling Reaction

The core of the synthesis involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the C-C bond between the pyridine ring and the ethanol side chain.

-

Rationale for Catalyst Choice: Palladium catalysts, particularly those with bulky phosphine ligands (e.g., Pd(dppf)Cl₂), are highly effective for cross-coupling reactions involving heteroaromatic halides. The choice of ligand can significantly impact the reaction rate and yield by influencing the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Protocol:

-

To a solution of 6-amino-3-bromopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) is added a boronic acid or ester derivative of protected ethylene glycol (1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to reflux (typically 80-110 °C) for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 3: Deprotection of the Hydroxyl Group

The final step involves the removal of the protecting group from the hydroxyl function to yield the desired product. The choice of deprotection conditions is dependent on the protecting group used. For example, a silyl ether protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine moiety is a well-recognized pharmacophore and is present in numerous approved drugs and clinical candidates. [1]Its ability to act as a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with biological targets.

Kinase Inhibitors

A significant application of aminopyridine derivatives is in the development of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hinge-binding motif, a key interaction in the active site of many kinases. The amino group and the ethanol side chain of 2-(6-Aminopyridin-3-yl)ethan-1-ol provide opportunities for further functionalization to enhance potency and selectivity.

Central Nervous System (CNS) Active Agents

The pyridine ring is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier. The polarity and hydrogen bonding capacity of the amino and hydroxyl groups in 2-(6-Aminopyridin-3-yl)ethan-1-ol can be modulated through derivatization to optimize its pharmacokinetic properties for CNS targets. [2]

Antimicrobial Agents

Aminopyridine derivatives have also shown promise as antibacterial and antifungal agents. [2]The structural features of 2-(6-Aminopyridin-3-yl)ethan-1-ol can be exploited to design novel antimicrobial compounds that may overcome existing resistance mechanisms.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 2-(6-Aminopyridin-3-yl)ethan-1-ol are not available in the provided search results, we can predict the key features based on its structure. Experimental verification is essential.

¹H NMR Spectroscopy

-

Aromatic Region (δ 6.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

Aliphatic Region (δ 2.5-4.0 ppm): Two triplets corresponding to the two methylene groups of the ethanol side chain.

-

Amine and Hydroxyl Protons: Broad singlets, the chemical shifts of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Region (δ 110-160 ppm): Five signals for the carbon atoms of the pyridine ring.

-

Aliphatic Region (δ 30-70 ppm): Two signals for the methylene carbons of the ethanol side chain.

Mass Spectrometry

-

Electrospray Ionization (ESI): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.08.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-(6-Aminopyridin-3-yl)ethan-1-ol and its derivatives.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [3][4][5][6][7]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [8]* Toxicity: While specific toxicity data for this compound is not available, aminopyridine derivatives, in general, can be toxic if swallowed, in contact with skin, or if inhaled. [6]

Conclusion and Future Perspectives

2-(6-Aminopyridin-3-yl)ethan-1-ol represents a valuable and versatile building block for medicinal chemists. Its inherent structural features, including the aminopyridine core and the functionalized side chain, provide a solid foundation for the design and synthesis of novel drug candidates across various therapeutic areas. The continued exploration of synthetic methodologies to access this and related compounds, coupled with its strategic incorporation into drug discovery programs, holds significant promise for the development of the next generation of therapeutics.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-Aminopyridine. Retrieved from [Link]

-

Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

- The Role of Pyridine Derivatives in Pharmaceutical Development. (2025, December 17). Pharma Focus America.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data for compounds 2 and 3.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). American Journal of Heterocyclic Chemistry.

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Aminopyridine Ethanol Derivatives

Foreword: Unveiling the Therapeutic Potential of 6-Aminopyridine Ethanol Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its myriad derivatives, aminopyridines have garnered significant attention for their diverse pharmacological activities.[3] This guide delves into a specific, yet promising, subclass: 6-aminopyridine ethanol derivatives. The introduction of an ethanol moiety to the 6-aminopyridine core presents a fascinating opportunity to modulate the parent molecule's physicochemical properties, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the known biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and potassium channel blocking effects. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships. Our goal is to provide a comprehensive resource that not only summarizes the current state of knowledge but also inspires future research and development in this exciting area.

I. Synthesis of 6-Aminopyridine Ethanol Derivatives: A Brief Overview

The synthesis of 6-aminopyridine ethanol derivatives can be approached through several synthetic routes. A common strategy involves the modification of the amino group of 6-aminopyridine. For instance, a nucleophilic substitution reaction between 6-aminopyridine and a suitable ethanol derivative, such as 2-chloroethanol, can yield the desired N-substituted product. Another approach involves the reaction of a pyridine N-oxide with an appropriate amine, followed by rearrangement.[4]

The following diagram illustrates a generalized synthetic scheme.

Caption: Proposed anticancer signaling pathway of 6-aminopyridine ethanol derivatives.

B. Quantitative Data: Cytotoxicity of Aminopyridine Derivatives

While specific IC50 values for 6-aminopyridine ethanol derivatives are not widely available in the public domain, data from structurally related aminopyridine derivatives demonstrate potent anticancer activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Aminopyridine Derivatives | HCT 116 (Colon Cancer) | 3.7 - 8.1 | [5] |

| Aminopyridine Derivatives | HT29 (Colon Cancer) | 3.27 - 7.7 | [5] |

| Imidazo[1,2-a]pyridines | HepG2 (Liver Cancer) | 0.03 | [5] |

| Pyridine Derivatives | MCF-7 (Breast Cancer) | 0.5 | [6] |

| Pyridine Derivatives | HepG2 (Liver Cancer) | 5.27 | [6] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until they reach about 80% confluency.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-aminopyridine ethanol derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Caption: Proposed mechanism of antimicrobial action via FabI inhibition.

B. Quantitative Data: Antimicrobial Potency of Aminopyridine Derivatives

While specific data for 6-aminopyridine ethanol derivatives is limited, related aminopyridine compounds have shown potent activity against a range of bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Aminopyridine Derivative | S. aureus | 0.039 | |

| 2-Aminopyridine Derivative | B. subtilis | 0.039 | |

| Aminopyridine Derivative | S. aureus | 0.5 | |

| Pyridothienopyrimidines | S. aureus | - | |

| Pyridothienopyrimidines | E. coli | - |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the 6-aminopyridine ethanol derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate Plate: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Potassium Channel Blockade: Modulating Neuronal Excitability

Aminopyridines are well-known blockers of voltage-gated potassium channels. This activity is particularly relevant in the context of neurological disorders where restoring axonal conduction is desired. The introduction of an ethanol group can significantly enhance the potency of these compounds.

A. Mechanism of Action: Occlusion of the Potassium Channel Pore

Aminopyridine derivatives act by physically occluding the pore of voltage-gated potassium channels. This blockage prevents the efflux of potassium ions, thereby prolonging the action potential and enhancing neurotransmitter release at the synapse. The ethanol moiety can influence the binding affinity and kinetics of the compound with the channel.

B. A Case Study: 4-Aminopyridine-3-methanol

While this guide focuses on 6-aminopyridine derivatives, the study of 4-aminopyridine-3-methanol provides valuable insights. This compound, a direct ethanol derivative of 4-aminopyridine, is a potent blocker of fast potassium channels and has been shown to restore axonal conduction in injured spinal cord white matter. This suggests that the addition of a methanol (a single-carbon alcohol) group can significantly improve the therapeutic potential of aminopyridines.

C. Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. It allows for the direct measurement of ion currents through single channels or across the entire cell membrane.

Step-by-Step Methodology:

-

Cell Preparation: Isolate or culture cells expressing the potassium channel of interest (e.g., dorsal root ganglia neurons).

-

Pipette Fabrication: Pull glass micropipettes to a fine tip and fire-polish them. Fill the pipette with an appropriate internal solution.

-

Gigaohm Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp and Recording: Clamp the membrane potential at a holding potential and apply voltage steps to elicit potassium currents. Record the currents in the absence and presence of the 6-aminopyridine ethanol derivative.

-

Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel kinetics, such as the extent of block, voltage dependence, and kinetics of block and unblock.

Caption: Workflow for patch-clamp electrophysiology experiments.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 6-aminopyridine ethanol derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this specific subclass is yet to be fully elucidated, some general principles can be inferred from the broader class of aminopyridines.

[2]* Position of the Amino Group: The position of the amino group on the pyridine ring is critical for activity.

-

Substitution on the Amino Group: The nature of the substituent on the amino group, in this case, the ethanol moiety, significantly influences potency and selectivity. The hydroxyl group of the ethanol moiety can participate in hydrogen bonding, potentially enhancing binding to the target protein.

-

Substitution on the Pyridine Ring: Additional substitutions on the pyridine ring can further modulate the electronic and steric properties of the molecule, impacting its biological activity.

Future research should focus on:

-

Synthesis of diverse libraries: A systematic synthesis of various 6-aminopyridine ethanol derivatives with modifications on the ethanol chain and the pyridine ring is needed to establish a clear SAR.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the anticancer and antimicrobial activities will be crucial for rational drug design.

-

In vivo evaluation: Promising candidates identified from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

VI. Conclusion

6-Aminopyridine ethanol derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and potassium channel blocking agents warrants further investigation. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and methods for their biological evaluation. By leveraging the principles of medicinal chemistry and rigorous biological testing, the therapeutic potential of this fascinating class of molecules can be fully realized.

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (n.d.). Jcdronline. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. (2025). Jomard Publishing. Retrieved February 15, 2026, from [Link]

-

Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF HYDROPYRIDINE DERIVATIVES AGAINST GRAM-POSITIVE AND GRAM-NEGATIVE PATHOGENIC BACTERIA. (2025). Jomard Publishing. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Nature. Retrieved February 15, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Antimicrobial activity against Gram-positive and Gram-negative strains... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF HYDROPYRIDINE DERIVATIVES AGAINST GRAM-POSITIVE AND GRAM-NEGATIVE PATHOGENIC BACTERIA. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and Evaluation of 2,5 and 2,6 Pyridine-Based CXCR4 Inhibitors. (2016). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto. (2024). Dove Medical Press. Retrieved February 15, 2026, from [Link]

-

Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers. Retrieved February 15, 2026, from [Link]

-

Apoptosis oxidative damage-mediated and antiproliferative effect of selenylated imidazo[1,2-a]pyridines on hepatocellular carcinoma HepG2 cells and in vivo. (2020). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. (2016). JETIR.org. Retrieved February 15, 2026, from [Link]

-

Biological Activity of N-Hydroxyethyl-4-aza-2,3-didehydropodophyllotoxin Derivatives upon Colorectal Adenocarcinoma Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

Methodological & Application

Application Note: Chemoselective Reduction of 2-(6-aminopyridin-3-yl)acetate to 2-(6-aminopyridin-3-yl)ethan-1-ol

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of an ester, methyl 2-(6-aminopyridin-3-yl)acetate, to its corresponding primary alcohol, 2-(6-aminopyridin-3-yl)ethan-1-ol. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The protocol details the use of lithium aluminum hydride (LAH), a powerful reducing agent, and outlines the necessary steps for reaction setup, execution, workup, and purification. Special emphasis is placed on the rationale behind procedural choices, safety considerations for handling pyrophoric reagents, and troubleshooting common issues.

Introduction and Scientific Background

Amino alcohols, particularly those incorporating a pyridine scaffold, are privileged structures in medicinal chemistry. They serve as key intermediates and building blocks for a wide range of therapeutic agents due to their ability to form hydrogen bonds and act as chiral ligands. The target molecule, 2-(6-aminopyridin-3-yl)ethan-1-ol, contains a primary alcohol, a primary amine, and a pyridine ring, presenting a challenge in chemoselectivity during reduction.

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[1][2] While several hydride reagents can achieve this, lithium aluminum hydride (LiAlH₄ or LAH) is often the reagent of choice due to its high reactivity.[2][3][4] Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing esters, LAH readily reduces esters, carboxylic acids, and amides.[3][5][6] The pyridine ring and the amino group are generally stable under these conditions, allowing for the selective transformation of the ester functionality.

Mechanistic Rationale and Reagent Selection

The reduction of an ester with LAH proceeds through a two-step mechanism.[4][5][7]

-

First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[5][7]

-

Elimination & Second Hydride Addition: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group by expelling the alkoxide group (-OR') as a leaving group. This results in the in-situ formation of an aldehyde.[3][7] Aldehydes are more reactive than esters, so a second equivalent of hydride from LAH immediately attacks the aldehyde carbonyl, forming a primary alkoxide after a second nucleophilic addition.[3][4]

-

Workup: The final primary alcohol is liberated upon aqueous workup, which protonates the aluminum alkoxide species.[7]

Caption: Generalized mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.

Alternative Reagents: While LAH is highly effective, it is also pyrophoric and reacts violently with water.[8][9] A safer, though still moisture-sensitive, alternative is Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®).[10][11] It is commercially available as a solution in toluene, which can be easier to handle than solid LAH, and it is not pyrophoric.[12]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity/Notes |

| Methyl 2-(6-aminopyridin-3-yl)acetate | 166.18 | 10.0 | 1.66 g | Starting Material |

| Lithium Aluminum Hydride (LAH) | 37.95 | 15.0 | 0.57 g | 1.5 equivalents. Handle in a glovebox or under inert gas.[13] |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | Dry, inhibitor-free. From a solvent purification system. |

| Deionized Water (H₂O) | 18.02 | - | ~5 mL | For workup. |

| 15% (w/v) Sodium Hydroxide (NaOH) Solution | 40.00 | - | ~1 mL | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | For drying. |

| Ethyl Acetate (EtOAc) | 88.11 | - | For chromatography | HPLC Grade |

| Hexanes | - | - | For chromatography | HPLC Grade |

| Triethylamine (TEA) | 101.19 | - | For chromatography | Optional additive. |

Equipment

-

250 mL three-necked round-bottom flask, oven-dried

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice-water bath

-

Glass funnel and filter paper (or Celite® pad)

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the LAH reduction of 2-(6-aminopyridin-3-yl)acetate.

1. Reaction Setup:

-

Rationale: LAH reacts violently with moisture, so all glassware must be scrupulously dried and the reaction must be performed under an inert atmosphere.[3][8][14]

-

Procedure: a. Assemble the oven-dried 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and a rubber septum. b. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. c. In a glovebox or under a stream of inert gas, weigh 0.57 g (15.0 mmol) of LAH powder and quickly add it to the reaction flask through a powder funnel.[13] d. Add 50 mL of anhydrous THF to the flask via syringe. e. Place the flask in an ice-water bath and stir the resulting grey slurry for 15 minutes to cool to 0 °C.

2. Addition of Ester:

-

Rationale: Adding the ester solution slowly to the cooled LAH slurry helps to control the initial exothermic reaction.

-

Procedure: a. In a separate dry flask, dissolve 1.66 g (10.0 mmol) of methyl 2-(6-aminopyridin-3-yl)acetate in 50 mL of anhydrous THF. b. Using a syringe, add the ester solution dropwise to the stirring LAH slurry at 0 °C over 30 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir for an additional 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

3. Reaction Workup (Fieser Method):

-

Rationale: The Fieser workup is a standardized and safe procedure for quenching excess LAH and hydrolyzing the aluminum salts into a granular, filterable solid, which helps to avoid problematic emulsions.[13][15][16] The sequential addition of water, aqueous base, and then more water is critical.[15][17]

-

Procedure: a. Cool the reaction mixture back down to 0 °C in an ice-water bath. b. CAUTION: The following additions are highly exothermic and will produce hydrogen gas.[13] Ensure adequate venting and perform in a fume hood. c. With vigorous stirring, slowly and dropwise add 0.6 mL of deionized water. d. Next, add slowly and dropwise 0.6 mL of 15% aqueous NaOH solution. e. Finally, add slowly and dropwise 1.8 mL of deionized water. f. Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form. g. Add a generous amount of anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is sequestered.[13][15]

4. Isolation and Purification:

-

Rationale: The polar nature of the amino alcohol product often necessitates specific chromatographic conditions to achieve good separation and prevent streaking on silica gel.[18][19]

-

Procedure: a. Filter the slurry through a pad of Celite® or a fritted glass funnel to remove the aluminum salts and MgSO₄. b. Wash the filter cake thoroughly with additional THF (2 x 25 mL) to recover any adsorbed product. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. d. Purify the crude material by flash column chromatography on silica gel. Due to the basic nature of the product, streaking can be an issue. Use a mobile phase such as 95:5 dichloromethane/methanol or ethyl acetate/hexanes with a 0.5-1% triethylamine (TEA) additive to improve peak shape.[20] e. Combine the pure fractions and remove the solvent in vacuo to afford 2-(6-aminopyridin-3-yl)ethan-1-ol.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Reaction Time | 2-3 hours |

| Expected Yield | 75-90% |

| Appearance | Off-white to pale yellow solid |

| TLC (Typical) | Rf ≈ 0.3 (95:5 DCM/MeOH) |

| Characterization | ¹H NMR, ¹³C NMR, LC-MS to confirm structure and purity |

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient LAH; deactivated LAH due to moisture; insufficient reaction time. | Use a larger excess of LAH (2.0 eq.). Ensure all reagents and solvents are scrupulously dry.[14] Extend the reaction time and monitor by TLC. |

| Formation of Emulsion During Workup | Incorrect quenching procedure; insufficient stirring. | Strictly follow the Fieser workup ratios (1:1:3 of H₂O:15% NaOH:H₂O relative to the mass of LAH).[15][21] Stir vigorously. Adding MgSO₄ can help break up emulsions.[13] |

| Low Yield After Purification | Product loss in the aluminum salts; product is water-soluble; streaking on column. | Wash the filter cake extensively with THF or EtOAc. If the product is polar, perform a liquid-liquid extraction of the filtrate. Use a TEA-doped eluent for chromatography.[20] |

| Violent/Uncontrolled Quench | Quenching reagents added too quickly; reaction not cooled sufficiently. | Cool the reaction to 0 °C before quenching. Add quenching agents extremely slowly and dropwise with vigorous stirring.[13][22] |

Safety and Handling Precautions

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that is pyrophoric in moist air. It reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[8][9]

-

Always handle LAH in an inert atmosphere (glovebox or under argon/nitrogen).[8]

-

Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[17][22]

-

Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do not use water or CO₂ extinguishers. [8]

-

All quenching procedures must be performed slowly, behind a blast shield, and in a chemical fume hood.[13][22]

-

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled solvent or from a recently opened bottle.

References

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

SYNTHETIKA. (n.d.). Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE. [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

-

Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]

-

Princeton EHS. (n.d.). Lithium Aluminum Hydride. [Link]

-

University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

-

Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Reduction: How Vitride (Red-Al) Drives Innovation in Organic Synthesis. [Link]

-

Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. [Link]

-

AtlanChim Pharma. (2023). Red-Al®: a versatile reducing agent. YouTube. [Link]

-

Chem-Station Int. Ed. (2017). Red-Al. [Link]

-

Reddit. (2018). Purpose of NaOH in LAH workup?. [Link]

-

University of Sussex. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2025). Quenching Reactions: Aluminum based reactions. [Link]

-

Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

-

ScienceDirect. (2023). Isolation and chromatographic purification of reaction products from amino acids. [Link]

-

Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

Columbia University. (n.d.). Column chromatography. [Link]

-

Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]

-

Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

Sources

- 1. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. orgosolver.com [orgosolver.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE - SYNTHETIKA [synthetikaeu.com]

- 11. nbinno.com [nbinno.com]

- 12. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. adichemistry.com [adichemistry.com]

- 15. Magic Formulas [chem.rochester.edu]

- 16. reddit.com [reddit.com]

- 17. m.youtube.com [m.youtube.com]

- 18. academic.oup.com [academic.oup.com]

- 19. column-chromatography.com [column-chromatography.com]

- 20. biotage.com [biotage.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]

Technical Guide: Integrating 2-(6-Aminopyridin-3-yl)ethanol into Rigid PROTAC Architectures

This guide details the application of 2-(6-Aminopyridin-3-yl)ethanol (CAS: 100140-xx-x analogs) as a rigid, heterobifunctional linker in Proteolysis Targeting Chimera (PROTAC) development.

Executive Summary

2-(6-Aminopyridin-3-yl)ethanol represents a class of "rigidified" linkers designed to overcome the pharmacological limitations of flexible PEG or alkyl chains. By incorporating a pyridine scaffold, this linker introduces restricted rotatable bonds (entropy reduction) and ionizable centers (solubility enhancement), which are critical for optimizing the ternary complex (Warhead-Linker-E3) stability.

This guide provides a validated workflow for utilizing this molecule to bridge E3 ligase ligands (e.g., VHL, Cereblon) with protein-of-interest (POI) warheads.

Key Advantages

| Feature | Benefit in PROTAC Design |

| Bifunctionality | Contains a primary alcohol (aliphatic) and an aminopyridine (aromatic), allowing orthogonal conjugation strategies. |

| Conformational Rigidity | The pyridine ring restricts spatial freedom, potentially freezing the PROTAC in a bioactive conformation. |

| Physicochemical Profile | Lowers logP compared to phenyl linkers; Pyridine nitrogen offers a potential protonation site to improve aqueous solubility. |

| Metabolic Stability | More resistant to oxidative metabolism (e.g., CYP450) than long PEG chains. |

Chemical Profile & Reactivity

Understanding the distinct reactivity of the two functional handles is prerequisite for synthetic planning.

-

Handle A: Primary Alcohol (-CH₂CH₂OH)

-

Reactivity: Nucleophilic.[1] Ideal for Mitsunobu reactions (ether formation) or activation to a leaving group (Mesylate/Tosylate) for SN2 displacement.

-

Target: Typically conjugated to the phenolic hydroxyl of VHL ligands or the imide nitrogen of Thalidomide derivatives.

-

-

Handle B: 2-Aminopyridine (-NH₂)

-

Reactivity: Weakly nucleophilic due to the electron-withdrawing pyridine ring.

-

Target: Conjugated to Carboxylic Acid warheads (Amide coupling) or Aryl Halides (Buchwald-Hartwig amination).

-

Note: Standard amide couplings (EDC/NHS) may be sluggish; high-activity coupling agents (e.g., HATU, T3P) or acid chlorides are recommended.

-

Strategic Design: The "Anchor-First" Approach

To maximize yield and minimize side reactions, we recommend an "Anchor-First" synthesis strategy. This involves attaching the linker to the E3 ligase ligand (the "Anchor") via the alcohol handle before reacting the less nucleophilic amine with the Warhead.

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow.

Caption: Convergent synthesis workflow utilizing the differential reactivity of the alcohol and aminopyridine handles.

Detailed Experimental Protocols

Phase 1: Linker Attachment to E3 Ligand (Mitsunobu Reaction)

This protocol describes coupling the linker's alcohol group to a phenol-containing VHL ligand.

Materials:

-

VHL Ligand (containing phenol) [1.0 eq]

-

2-(6-Aminopyridin-3-yl)ethanol [1.2 eq]

-

Triphenylphosphine (PPh₃) [1.5 eq]

-

Diisopropyl azodicarboxylate (DIAD) [1.5 eq]

-

Solvent: Anhydrous THF or DCM.

Protocol:

-

Preparation: Dissolve the VHL Ligand and Triphenylphosphine in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Linker Addition: Add 2-(6-Aminopyridin-3-yl)ethanol to the reaction mixture. Ensure complete dissolution.

-

Activation: Dropwise add DIAD over 15 minutes, maintaining the temperature at 0°C. The solution may turn yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Look for mass shift corresponding to ether formation).

-

Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM). The aminopyridine amine remains free for the next step.

Phase 2: Warhead Conjugation (Amide Coupling)

This step couples the free aminopyridine of the intermediate to a carboxylic acid-functionalized Warhead.

Materials:

-

Linker-E3 Conjugate (from Phase 1) [1.0 eq]

-

Warhead-COOH [1.1 eq]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [1.5 eq]

-

DIPEA (N,N-Diisopropylethylamine) [3.0 eq]

-

Solvent: Anhydrous DMF.

Protocol:

-

Activation: In a dry vial, dissolve Warhead-COOH in anhydrous DMF. Add HATU and DIPEA. Stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Add the Linker-E3 Conjugate (dissolved in minimal DMF) to the activated warhead solution.

-

Optimization: If the reaction is sluggish (common with aminopyridines), heat to 40–50°C.

-

Alternative: Use POCl₃ in pyridine if HATU fails, though this requires stricter anhydrous conditions.

-

-

Completion: Stir for 4–8 hours. Monitor consumption of the amine via LC-MS.

-

Purification: Dilute with DMSO and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC.

Characterization & Validation

A self-validating system requires confirming not just identity, but functional competence.

Structural Verification[2]

-

1H NMR: Diagnostic signals include the pyridine protons (typically δ 7.8–8.2 ppm) and the ethyl linker protons (triplets around δ 2.8 and 4.1 ppm).

-

HRMS: Confirm exact mass within 5 ppm.

Functional Assay: Ternary Complex Formation (TR-FRET)

Before testing degradation, verify the linker allows the E3 and POI to meet.

-

Setup: Label POI with a fluorophore (Donor) and E3 Ligase with an acceptor (or vice versa).

-

Titration: Titrate the PROTAC (0.1 nM to 10 µM).

-

Readout: A "Bell-shaped" curve (Hook effect) in FRET signal confirms ternary complex formation.

-

Failure Mode: If no FRET signal is observed but binding to individual proteins is confirmed, the linker (2-(6-Aminopyridin-3-yl)ethanol) may be too short or rigid, preventing the protein-protein interface from closing.

-

References

-

Design of Rigid Linkers

-

Aminopyridine Chemistry

-

Title: 2-Aminopyridine: A versatile building block.[3]

- Source: Sigma-Aldrich / Merck Technical Library.

-

-

PROTAC Synthesis Protocols

- Title: Practical Guide to PROTAC Synthesis.

- Source: N

-

URL:[Link]

-

Mitsunobu Reaction in Drug Discovery

- Title: The Mitsunobu Reaction in Medicinal Chemistry.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

Application Note: Protecting Group Strategies for 2-Aminopyridine (6-Aminopyridine) Nitrogen

This Application Note is designed for drug discovery chemists and process scientists dealing with the specific challenges of the 2-aminopyridine (often referred to as 6-aminopyridine in specific substitution patterns) scaffold.

Part 1: Strategic Analysis & Electronic Profile

The Ambident Nucleophile Challenge

The "6-aminopyridine" (systematically 2-aminopyridine ) scaffold presents a classic ambident nucleophile problem that trips up many standard protection protocols. Unlike aniline, where the nitrogen lone pair is the primary nucleophilic site, 2-aminopyridine possesses two distinct nitrogen centers with opposing electronic demands:

-

Exocyclic Amine (

): The lone pair is delocalized into the electron-deficient pyridine ring, significantly lowering its nucleophilicity compared to aniline. -

Endocyclic Ring Nitrogen (

): This nitrogen retains significant basicity (pKa

The Trap: Under neutral or acidic conditions, electrophiles often attack the ring nitrogen (

Decision Matrix: Selecting the Right Strategy

Do not default to Boc without analysis. Your choice must depend on the next step in your synthesis.

Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.

Part 2: Detailed Protocols

Protocol A: Bis-Boc Protection (The "Gold Standard" for Catalysis)

Why: Mono-Boc protected 2-aminopyridines retain an acidic proton and can still coordinate metals or undergo side reactions. Bis-Boc (di-tert-butyl iminodicarboxylate) protection completely masks the nitrogen, removes hydrogen bond donors, and creates significant steric bulk that prevents ring-nitrogen coordination.

Reagents:

-

2-Aminopyridine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (2.5 – 3.0 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Triethylamine (

) (1.5 equiv)[1] -

Solvent: THF or DCM (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration) under

atmosphere. -

Base Addition: Add

followed by DMAP. Note: DMAP is crucial here; without it, the reaction often stalls at the mono-Boc stage. -

Electrophile Addition: Add

(dissolved in minimal THF) dropwise at 0°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS. The Bis-Boc species is significantly less polar than the Mono-Boc.

-

Workup: Dilute with

or EtOAc. Wash with 10% citric acid (to remove DMAP/pyridine traces), saturated -

Purification: Flash chromatography (typically Hexane/EtOAc). Bis-Boc adducts are often crystalline solids.

Critical Insight: If you observe "stalling" at the mono-Boc stage, add another 0.5 eq of

Protocol B: Pivaloylation (Directed Lithiation Strategy)

Why: The pivaloyl (trimethylacetyl) group is robust and, crucially, coordinates lithium bases (like n-BuLi) to direct deprotonation selectively to the C3 position (ortho to the amine). This is the primary method for functionalizing the pyridine ring.

Reagents:

-

2-Aminopyridine substrate (1.0 equiv)

-

Pivaloyl chloride (PivCl) (1.1 – 1.2 equiv)

-

Triethylamine (1.5 equiv)[1]

-

DCM (Anhydrous)

Step-by-Step:

-

Setup: Dissolve substrate and

in DCM at 0°C. -

Addition: Add PivCl dropwise. The reaction is usually exothermic.

-

Completion: Stir at RT for 1–2 hours.

-

Workup: Standard aqueous wash (

). -

Downstream Application (Lithiation):

-

Cool the N-pivaloyl-2-aminopyridine in THF to -78°C.

-

Add n-BuLi (2.0 – 2.2 equiv).[2] Note: 1st eq removes the NH proton; 2nd eq performs the C3-lithiation.

-

Stir 1–2 h at 0°C (or -78°C depending on substrate stability) then quench with electrophile.

-

Protocol C: Selective Mono-Protection (Avoiding Isomers)

Why: Sometimes Bis-Boc is too labile or too bulky. Mono-protection is tricky due to

The "Schotten-Baumann" Modification: To favor exocyclic amine protection over ring nitrogen acylation, use a biphasic system or a weak base that doesn't deprotonate the amide formed.

Reagents:

Step-by-Step:

-

Thermal Method (No Base): Reflux substrate and

in -

Yield: Typically 70-80% Mono-Boc.

-

Purification: Recrystallization is preferred over chromatography to avoid deprotection on acidic silica.

Part 3: Comparative Data & Troubleshooting

Stability and Removal Profile

| Protecting Group | Installation Yield | Stability (Base/Nu) | Stability (Acid) | Removal Condition | Best For... |

| Bis-Boc | High (>90%) | Moderate (Sensitive to strong alkoxides) | Low (Cleaves easily) | TFA/DCM or HCl/Dioxane | Suzuki/Buchwald Couplings |

| Mono-Boc | Moderate (Mixtures) | Low (Deprotonates easily) | Low | TFA/DCM | Simple handling, solubility |

| Pivaloyl (Piv) | High (>95%) | Excellent (Stable to n-BuLi) | High | Strong Acid (6N HCl, reflux) or strong alkoxide | Directed Lithiation (C-H activation) |

| Phthalimide | Moderate | Low (Opens with hydrazine/hydroxide) | High | Hydrazine ( | Gabriel-type synthesis |

Troubleshooting Common Issues

Issue 1: Low Yield in Pd-Coupling with Mono-Protected Substrate.

-

Cause: The remaining N-H proton allows formation of a stable Pd-amido complex, arresting the catalytic cycle.

-

Solution: Switch to Bis-Boc . The steric bulk prevents N-coordination to Pd, and the lack of protons prevents poisoning.

Issue 2: Regioisomers during Acylation.

-

Cause: Acylation occurring at the ring nitrogen (

) to form a pyridinium salt, which may or may not rearrange to the exocyclic amine. -

Solution: Use the Bis-Boc protocol (forces reaction to completion on exocyclic N) or use thermal conditions without strong base for mono-protection.

Issue 3: Difficulty Removing Pivaloyl Group.

-

Cause: Pivalamides are sterically hindered and very stable.

-

Solution: Use "Super-Acidic" conditions (conc. HCl/EtOH reflux for 24h) or convert the amide to an imidoyl chloride (using

) followed by aqueous hydrolysis. Alternatively, use 2,5-dimethylpyrrole protection if base stability is needed but Piv removal fails.

Part 4: References

-

Bis-Boc Strategy for Aminopyridines:

-

Directed Lithiation (Pivaloyl):

-

Title: "Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines"

-

Source:Journal of Organic Chemistry, 1983, 48(20), 3401–3408.

-

URL:[Link]

-

-

Pd-Catalyzed Coupling Considerations:

-

N-Oxide Alternative Strategy:

-

Title: "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides"

-

Source:Journal of Organic Chemistry, 2014, 79(5), 2274–2280.

-

URL:[Link]

-

Sources

- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Scalable Synthesis Protocol for 2-(6-Aminopyridin-3-yl)ethan-1-ol

Abstract

This application note provides a detailed, two-step protocol for the scale-up synthesis of 2-(6-aminopyridin-3-yl)ethan-1-ol, a key building block in pharmaceutical research and development. The synthesis begins with the readily available 6-aminonicotinic acid, which is first converted to its ethyl ester. Subsequent reduction of the ester using lithium aluminum hydride (LAH) under controlled conditions yields the target alcohol. This guide emphasizes process safety, particularly for the large-scale use of LAH, and provides in-depth procedural instructions, work-up techniques, and purification strategies designed for robustness and scalability.

Introduction

2-(6-Aminopyridin-3-yl)ethan-1-ol is a valuable bifunctional molecule incorporating both a primary aromatic amine and a primary alcohol. This unique combination of functional groups makes it a crucial intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. As drug candidates progress from discovery to clinical trials, the demand for such key intermediates can increase from gram to kilogram scale. Therefore, a robust, safe, and scalable synthetic route is paramount. This document outlines a reliable pathway from 6-aminonicotinic acid, addressing the specific challenges associated with scale-up, particularly the safe handling of highly reactive reagents like lithium aluminum hydride.

Overall Synthetic Scheme

The synthesis is accomplished in two main stages: esterification of the starting carboxylic acid followed by a high-potency reduction.

Caption: Two-step synthesis of the target alcohol.

Part 1: Synthesis of Ethyl 6-aminonicotinate

The first step involves a classic Fischer esterification. Using the ethyl ester improves solubility in the ethereal solvents used in the subsequent reduction step and provides a more controlled reaction.

Protocol 1: Esterification

-

Equipment Setup: Equip a round-bottom flask of appropriate size with a magnetic stirrer and a reflux condenser. The flask size should be chosen so that the reaction mixture does not exceed half its volume.

-

Reagent Charging: To the flask, add 6-aminonicotinic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol (approx. 5-10 mL per gram of acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold water.

-

Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if purity is sufficient.

Data Summary: Reagents for Esterification (100 g Scale)

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Notes |

| 6-Aminonicotinic Acid | 3167-49-5 | 138.12 | 100 g | 0.724 | Starting Material |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 750 mL | - | Solvent |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 7.1 g (3.9 mL) | 0.072 | Catalyst |

| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | For neutralization |

| Ethyl Acetate | 141-78-6 | 88.11 | ~1.5 L | - | Extraction Solvent |

Part 2: Scale-Up Synthesis of 2-(6-Aminopyridin-3-yl)ethan-1-ol

This step employs lithium aluminum hydride (LAH), a highly reactive and potent reducing agent. Extreme caution and adherence to safety protocols are mandatory.

Critical Safety Considerations for LAH Reduction

-

Reactivity: LAH reacts violently with water and other protic solvents, liberating highly flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Exothermicity: The reduction reaction and the subsequent quenching (work-up) are highly exothermic. A robust cooling system and slow, controlled addition of reagents are essential to manage the reaction temperature.

-

Handling: Solid LAH is pyrophoric and should be handled in an inert atmosphere (glovebox) or with extreme care under a stream of inert gas. Commercially available solutions in THF or solvent-soluble bags can mitigate some handling risks on a large scale.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. A face shield is strongly recommended.

Protocol 2: LAH Reduction

-

Equipment Setup: Assemble a three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, a thermometer, an inert gas inlet, and an addition funnel. Clamp the flask securely in a cooling bath (e.g., ice-water or dry ice/acetone).

-

LAH Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF). Carefully add LAH (1.5-2.0 eq) in portions, allowing the temperature to be controlled below 10°C.

-

Substrate Addition: Dissolve the Ethyl 6-aminonicotinate (1.0 eq) in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the stirred LAH suspension, maintaining the internal temperature between 0°C and 5°C. The addition rate should be carefully controlled to prevent a dangerous exotherm.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up (Fieser Method): This is a critical step requiring careful execution.

-

Cool the reaction mixture back down to 0°C.

-

For every 'x' grams of LAH used, perform the following sequential, dropwise additions with vigorous stirring:

-

Slowly add 'x' mL of water. (Vigorous H₂ evolution)

-

Slowly add 'x' mL of 15% aqueous sodium hydroxide solution.

-

Slowly add '3x' mL of water.

-

-

This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Isolation:

-

Remove the cooling bath and stir the resulting slurry at room temperature for 1 hour.

-

Add anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15-30 minutes to ensure all water is sequestered.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Data Summary: Reagents for Reduction (100 g Scale)